Phenyl-(3-phenyldithiolan-4-yl)methanone
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Overview
Description
Phenyl-(3-phenyldithiolan-4-yl)methanone is an organic compound characterized by the presence of a dithiolan ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-(3-phenyldithiolan-4-yl)methanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with 1,2-dithiolane-3-thione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl-(3-phenyldithiolan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Phenyl-(3-phenyldithiolan-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Phenyl-(3-phenyldithiolan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s dithiolan ring is crucial for its binding affinity and specificity. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl-(3-phenyldithiolane-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Phenyl-(3-phenyldithiolan-4-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Phenyl-(3-phenyldithiolan-4-yl)methanone is unique due to its specific arrangement of the dithiolan ring and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
21551-57-5 |
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Molecular Formula |
C16H14OS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
phenyl-(3-phenyldithiolan-4-yl)methanone |
InChI |
InChI=1S/C16H14OS2/c17-15(12-7-3-1-4-8-12)14-11-18-19-16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
WWDUIMSTCYDDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(SS1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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